molecular formula C9H11BrN2S B14906810 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile

Katalognummer: B14906810
Molekulargewicht: 259.17 g/mol
InChI-Schlüssel: UGXVMHBCVJZFRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile is an organic compound with the molecular formula C9H11BrN2S. This compound is characterized by the presence of a bromothiophene ring, an ethylamino group, and an acetonitrile moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)acetonitrile
  • N-(2-(((5-Bromothiophen-2-yl)methyl)amino)ethyl)acetamide
  • Methyl 2-(5-bromothiophen-2-yl)acetate

Uniqueness

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Eigenschaften

Molekularformel

C9H11BrN2S

Molekulargewicht

259.17 g/mol

IUPAC-Name

2-[(5-bromothiophen-2-yl)methyl-ethylamino]acetonitrile

InChI

InChI=1S/C9H11BrN2S/c1-2-12(6-5-11)7-8-3-4-9(10)13-8/h3-4H,2,6-7H2,1H3

InChI-Schlüssel

UGXVMHBCVJZFRU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC#N)CC1=CC=C(S1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.